molecular formula C6H5BrF2N2O B12219875 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12219875
M. Wt: 239.02 g/mol
InChI Key: NLKJASLJIUVGTF-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H4BrF2N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-bromo-1H-pyrazole-4-carbaldehyde with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It may serve as an intermediate in the synthesis of herbicides, fungicides, or insecticides.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the aldehyde group, which may affect its reactivity and applications.

    3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine:

Uniqueness

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the bromine and difluoroethyl groups, as well as the aldehyde functionality. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H5BrF2N2O

Molecular Weight

239.02 g/mol

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C6H5BrF2N2O/c7-6-4(3-12)1-11(10-6)2-5(8)9/h1,3,5H,2H2

InChI Key

NLKJASLJIUVGTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)Br)C=O

Origin of Product

United States

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